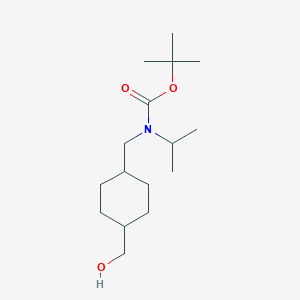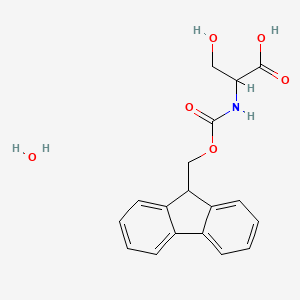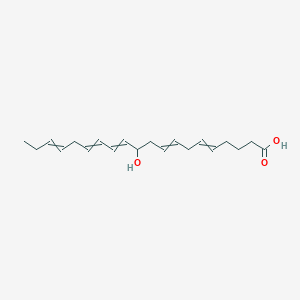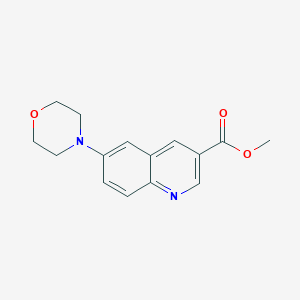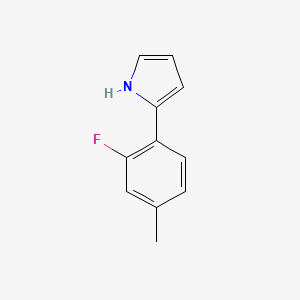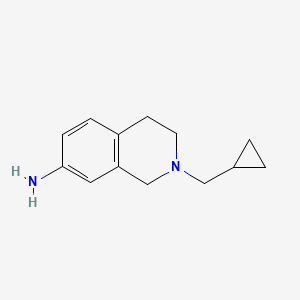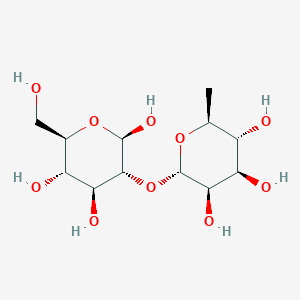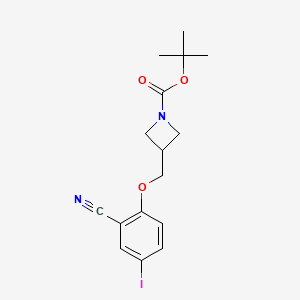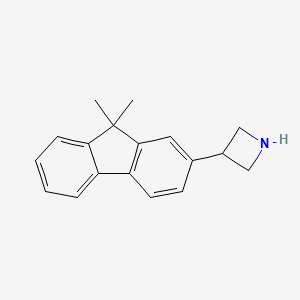
3-(9,9-Dimethyl-2-fluorenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the code “MFCD32662256” is a chemical entity with significant interest in various scientific fields. This compound’s unique structure and properties make it a subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662256 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically includes the formation of a triazolo ring compound methanesulfonate crystal form, which is achieved through a series of chemical reactions under controlled conditions .
Industrial Production Methods: For industrial-scale production, the preparation method is optimized for simplicity and efficiency. The process involves the use of readily available reagents and conditions that can be easily scaled up. The crystal form of the compound is selected for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32662256 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The reactions involving MFCD32662256 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives of MFCD32662256, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to modified versions of the original compound.
Applications De Recherche Scientifique
MFCD32662256 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, MFCD32662256 is used as a reagent and intermediate in the synthesis of various compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new materials and chemicals.
Biology: In biological research, MFCD32662256 is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This compound may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: In the medical field, MFCD32662256 is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Researchers study its pharmacological properties, including its efficacy and safety in treating various diseases.
Industry: In industrial applications, MFCD32662256 is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of MFCD32662256 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- Triazolo ring compound A
- Methanesulfonate derivative B
- Triazolo ring compound C
Each of these compounds has distinct properties and applications, making MFCD32662256 unique in its own right .
Propriétés
Formule moléculaire |
C18H19N |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
3-(9,9-dimethylfluoren-2-yl)azetidine |
InChI |
InChI=1S/C18H19N/c1-18(2)16-6-4-3-5-14(16)15-8-7-12(9-17(15)18)13-10-19-11-13/h3-9,13,19H,10-11H2,1-2H3 |
Clé InChI |
YQWXELRCMMBNFU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4CNC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)

